molecular formula C4H7N3OS B15296667 1-methyl-1H-pyrazole-5-sulfinamide

1-methyl-1H-pyrazole-5-sulfinamide

Cat. No.: B15296667
M. Wt: 145.19 g/mol
InChI Key: UBXRVDXQOVHEIT-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazole-5-sulfinamide is a heterocyclic compound containing a pyrazole ring substituted with a methyl group at the 1-position and a sulfinamide group at the 5-position. This compound is part of the broader class of sulfur-containing pyrazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-pyrazole-5-sulfinamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-oxy-dithiomethyl butyrate with piperazine and phenylhydrazine through nucleophilic substitution and cyclization under acid catalysis . This method avoids the use of highly toxic or expensive reagents, making it suitable for large-scale industrial production.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions as in laboratory synthesis. The process involves the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-pyrazole-5-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrazole-5-sulfinamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-5-sulfonamide
  • 1-phenyl-1H-pyrazole-5-sulfinamide
  • 3-methyl-1-phenyl-1H-pyrazole-5-sulfinamide

Uniqueness

1-methyl-1H-pyrazole-5-sulfinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C4H7N3OS

Molecular Weight

145.19 g/mol

IUPAC Name

2-methylpyrazole-3-sulfinamide

InChI

InChI=1S/C4H7N3OS/c1-7-4(9(5)8)2-3-6-7/h2-3H,5H2,1H3

InChI Key

UBXRVDXQOVHEIT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)S(=O)N

Origin of Product

United States

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